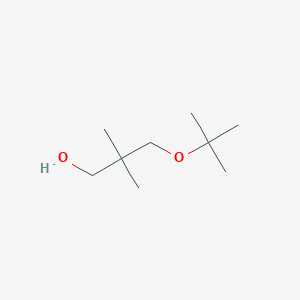
2-Amino-4-phenylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-phenylpentan-1-ol is an organic compound with the molecular formula C11H17NO. It is a versatile compound that finds applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group (-NH2) attached to the first carbon, a phenyl group attached to the fourth carbon, and a hydroxyl group (-OH) attached to the first carbon of a pentane chain.
Synthetic Routes and Reaction Conditions:
Reduction of Keto-Compounds: One common synthetic route involves the reduction of corresponding keto-compounds, such as 2-oxo-4-phenylpentanoic acid, using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of Alcohols: Another method involves the amination of 4-phenylpentan-1-ol using ammonia or primary amines in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-amino-4-phenylpentanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine, 2-amino-4-phenylpentane, using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Acyl chlorides, Alkyl halides
Major Products Formed:
Oxidation: 2-Amino-4-phenylpentanone
Reduction: 2-Amino-4-phenylpentane
Substitution: Esters, Ethers
Applications De Recherche Scientifique
2-Amino-4-phenylpentan-1-ol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-4-phenylpentan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would depend on the specific biological system and the context of its use.
Comparaison Avec Des Composés Similaires
2-Amino-4-methylpentan-1-ol
2-Amino-3-phenylpropan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-amino-4-phenylpentan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-9(7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
Clé InChI |
QIDACEOLINKQHY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CO)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


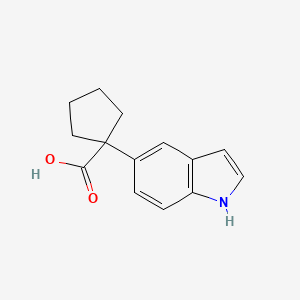
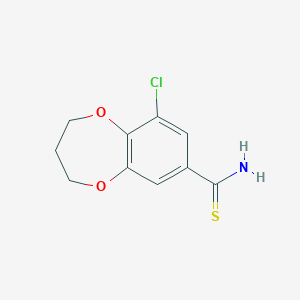
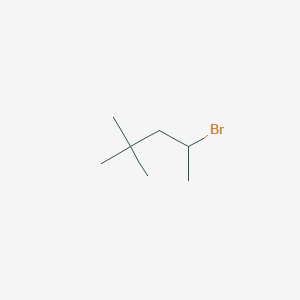
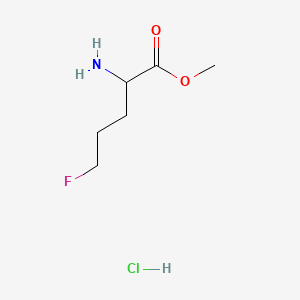
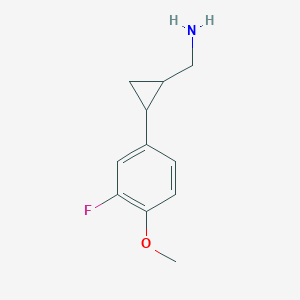
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
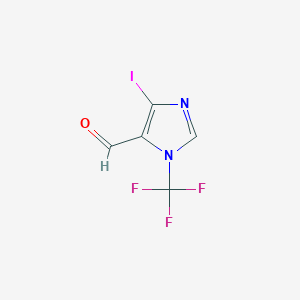
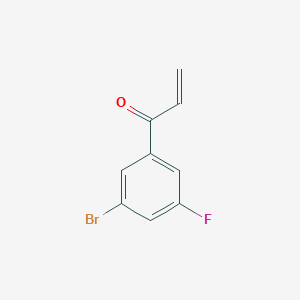

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)

